2-(5-Bromo-1H-indol-1-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPZJAIXBADEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Bromo 1h Indol 1 Yl Propanoic Acid and Its Precursors
Strategies for 5-Bromoindole (B119039) Core Synthesis
The synthesis of the 5-bromoindole scaffold can be achieved through several distinct chemical strategies. These methods include the direct bromination of an existing indole (B1671886) ring, building the ring system from acyclic precursors via cyclization reactions, and other named reactions known for their utility in forming substituted indoles.
Direct bromination of the indole nucleus is a primary method for introducing the bromine atom. However, due to the electron-rich nature of the indole ring, this reaction requires careful control to achieve the desired C5-regioselectivity and avoid side reactions like polymerization or over-bromination. nih.gov
One effective strategy involves the temporary protection of the more reactive positions of the indole ring. A documented procedure begins with the reaction of indole with sodium bisulfite to form sodium indoline-2-sulfonate. mdma.chgoogle.com This intermediate is then acetylated using acetic anhydride (B1165640). The resulting N-acetyl protected intermediate directs the subsequent bromination with elemental bromine preferentially to the C5 position. The reaction is typically conducted at low temperatures (0-5°C). Following bromination, the protecting and sulfonate groups are removed under basic conditions to yield 5-bromoindole. mdma.chgoogle.com
N-Bromosuccinimide (NBS) serves as a milder and more selective brominating agent compared to elemental bromine. organic-chemistry.org It is widely used for the regioselective bromination of various aromatic and heterocyclic compounds. nih.govorganic-chemistry.org In the context of indole chemistry, NBS can be used to brominate the indole ring, and reaction conditions (such as the solvent and temperature) can be tuned to influence the position of bromination. lookchem.comresearchgate.net For instance, the use of NBS in solvents like dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727) has been reported for the bromination of indole derivatives. researchgate.net
Table 1: Comparison of Selected Bromination Methods for Indole Derivatives
| Reagent | Substrate Protection | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Indoline-2-sulfonate, N-acetyl | 0-5°C in water, followed by hydrolysis | 5-Bromoindole | mdma.chgoogle.com |
| N-Bromosuccinimide (NBS) | Unprotected Indole | Dichloromethane, 40°C | 3-substituted adducts | nih.govresearchgate.net |
| N-Bromosuccinimide (NBS) | Indoline | CH₂Cl₂/MeOH, Et₃N, ambient temp. | 5-Bromoindoline derivatives | researchgate.net |
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. bhu.ac.inrsc.org
To synthesize 5-bromoindole using this method, the required starting material is (4-bromophenyl)hydrazine . This is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an aldehyde equivalent) to form the corresponding (4-bromophenyl)hydrazone. This intermediate, when heated in the presence of a Brønsted acid (like H₂SO₄, HCl, or polyphosphoric acid) or a Lewis acid (like ZnCl₂ or BF₃), undergoes a complex rearrangement. wikipedia.orgrsc.org The mechanism involves isomerization to an enamine, followed by a mdma.chmdma.ch-sigmatropic rearrangement and subsequent loss of an ammonia (B1221849) molecule to form the aromatic indole ring. wikipedia.org
Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling reactions to synthesize the N-arylhydrazone precursors from aryl bromides and hydrazones, expanding the scope and applicability of the classical Fischer synthesis. wikipedia.orgrsc.org
Besides the Fischer synthesis, other named reactions are highly effective for preparing substituted indoles, including halogenated derivatives like 5-bromoindole.
Batcho-Leimgruber Indole Synthesis : This two-step process has become a popular alternative to the Fischer synthesis, particularly in industrial applications, due to its high yields and mild conditions. wikipedia.org The synthesis starts with an ortho-nitrotoluene derivative. For 5-bromoindole, the precursor is 4-bromo-2-nitrotoluene . researchgate.net In the first step, this precursor reacts with an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often a secondary amine like pyrrolidine (B122466) to form a β-nitroenamine. wikipedia.orgyoutube.com The second step involves the reductive cyclization of this enamine intermediate using various reducing agents such as Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride (SnCl₂). wikipedia.orgresearchgate.net This reduction of the nitro group to an amine is followed by cyclization and elimination to furnish the indole ring. wikipedia.org The development of microwave-assisted protocols has further enhanced the efficiency of this method. researchgate.netrsc.org
Bartoli Indole Synthesis : This reaction provides a direct route to substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgrsc.org The reaction requires at least two equivalents of the vinyl Grignard reagent and is particularly noted for its effectiveness in synthesizing 7-substituted indoles, a class of compounds often difficult to prepare via classical methods. rsc.orgresearchgate.net The presence of a substituent ortho to the nitro group is generally necessary for the reaction to proceed efficiently. wikipedia.orgjk-sci.com An adaptation by Dobbs demonstrated the use of an ortho-bromine atom as a transient directing group, which facilitates the key mdma.chmdma.ch-sigmatropic rearrangement and can be removed in a subsequent step, highlighting the method's utility for preparing halogenated indoles. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Key Indole Synthesis Reactions for 5-Bromoindole
| Synthesis Method | Key Precursor | General Process | Advantage | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | (4-Bromophenyl)hydrazine | Acid-catalyzed cyclization of a phenylhydrazone | Versatile, widely used, well-understood mechanism | wikipedia.orgbyjus.comrsc.org |
| Batcho-Leimgruber Synthesis | 4-Bromo-2-nitrotoluene | Enamine formation followed by reductive cyclization | High yields, mild conditions, commercially available precursors | wikipedia.orgresearchgate.net |
| Bartoli Indole Synthesis | Ortho-substituted bromonitroarene | Reaction with a vinyl Grignard reagent | Flexible route, especially for 7-substituted indoles | wikipedia.orgrsc.orgjk-sci.com |
Introduction of the Propanoic Acid Moiety at the Indole N1 Position
Once the 5-bromoindole core is obtained, the final step is the introduction of the 2-propanoic acid group at the indole nitrogen. This is typically accomplished through N-alkylation.
The most direct method for installing the side chain is the N-alkylation of 5-bromoindole with a derivative of 2-bromopropanoic acid , such as an ester like ethyl 2-bromopropanoate. The reaction proceeds via a nucleophilic substitution mechanism. The indole N-H proton is first removed by a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) in an aprotic polar solvent like dimethylformamide (DMF). acs.org This generates a nucleophilic indolide anion, which then attacks the electrophilic carbon atom of the alkyl bromide, displacing the bromide ion and forming the C-N bond.
Following the successful N-alkylation, the ester group is hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH in an aqueous alcohol solution) or acidic conditions, depending on the nature of the ester, to yield the final product, 2-(5-bromo-1H-indol-1-yl)propanoic acid. acs.orgnih.gov
Alternative strategies can also be employed to introduce the propanoic acid side chain. One such method is a Michael addition reaction. The indolide anion, generated from 5-bromoindole as described above, can react with an acrylic acid ester (an α,β-unsaturated carbonyl compound) like methyl acrylate. acs.org This conjugate addition reaction forms the N-substituted propanoate ester, which is then hydrolyzed to the desired carboxylic acid.
Another approach involves building the indole ring onto a precursor that already contains the propanoic acid moiety. For example, a synthesis could start with 3-(4-aminophenyl)propanoic acid. nih.gov This starting material can be chemically modified (e.g., through iodination and reaction with an alkyne) to create a precursor suitable for an intramolecular cyclization reaction, thereby forming the indole ring with the propanoic acid group already in place at the desired relative position. nih.gov
Multi-step Convergent and Linear Synthesis Approaches
The construction of this compound can be effectively achieved through both linear and convergent synthetic strategies. These approaches rely on the sequential assembly of molecular fragments to build the final product.
A plausible and efficient linear synthesis approach involves the direct N-alkylation of the 5-bromoindole core. This method is analogous to established procedures for the synthesis of similar N-substituted indole acetic acids. nih.gov The synthesis would commence with the preparation of the key precursor, 5-bromoindole. A documented method for this involves the reaction of indole with an aqueous solution of sodium or potassium hydrogensulfite, followed by reaction with acetic anhydride and subsequent bromination. google.com
Once 5-bromoindole is obtained, the linear sequence proceeds with its N-alkylation using a suitable three-carbon electrophile, such as ethyl 2-bromopropanoate. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the electrophile. The resulting ester, ethyl 2-(5-bromo-1H-indol-1-yl)propanoate, is then subjected to hydrolysis, usually under basic conditions with a reagent like sodium hydroxide, followed by acidification to yield the final carboxylic acid product, this compound. nih.gov
Table 1: Proposed Linear Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 5-Bromoindole, Ethyl 2-bromopropanoate | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) | Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate |
A convergent synthesis strategy offers an alternative approach. In this methodology, key fragments of the target molecule are synthesized independently and then combined in a later stage. nih.gov For this compound, this would involve the separate synthesis of the 5-bromoindole nucleus and a suitable propanoic acid side-chain precursor.
The synthesis of 5-bromoindole can be achieved through various published methods. google.comgoogle.com Concurrently, the propanoic acid side-chain can be prepared. The final step in a convergent approach would be the coupling of these two fragments. This strategy can be advantageous in building complex molecules and allows for flexibility in the synthesis of analogues by modifying either of the key fragments before the final coupling step.
Catalytic Methods in Indole Propanoic Acid Synthesis
Catalytic methods are central to modern organic synthesis, providing efficient and selective pathways for the construction of complex molecules like substituted indole propanoic acids. While a direct catalytic synthesis of this compound from simple precursors in a single step is not prominently documented, various catalytic reactions are instrumental in synthesizing its key precursors or analogous structures.
Gold Chloride Catalysis: Gold catalysis has emerged as a powerful tool for a range of transformations in indole chemistry. wikipedia.org Gold chlorides, typically in the form of Au(I) or Au(III) species, are known to catalyze reactions such as the hydroarylation of alkenes and alkynes with indoles. google.com For instance, a gold-catalyzed reaction between an indole and an α,β-unsaturated carbonyl compound could potentially form the carbon skeleton of the propanoic acid side chain. While direct N-alkylation with a propanoic acid derivative using gold catalysis is less common, the functionalization of the indole nucleus at other positions is well-established, highlighting the versatility of gold catalysts in indole chemistry. nih.govgoogle.com
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. google.com This reaction is exceptionally useful for forming carbon-carbon bonds and has been widely applied in the synthesis of substituted indoles and their precursors. A modular approach to indole synthesis can employ a Sonogashira coupling between a 2-haloaniline and a suitable alkyne, followed by a palladium-catalyzed cyclization to form the indole ring. nih.gov This strategy allows for the introduction of various substituents on the indole core, which could then be further elaborated to the desired propanoic acid derivative.
For example, a substituted 2-bromoaniline (B46623) could be coupled with an alkyne bearing a precursor to the propanoic acid side chain. Subsequent cyclization would then yield a functionalized indole. The reaction is typically performed under mild conditions, making it compatible with a wide range of functional groups. chemicalbook.com
Table 2: Representative Catalysts in Indole Synthesis and Functionalization
| Catalytic Method | Catalyst System | Typical Reaction | Relevance |
|---|---|---|---|
| Gold Catalysis | AuCl, AuCl3 | Hydroarylation of indoles with alkenes/alkynes | Functionalization of the indole nucleus. google.com |
These catalytic methods underscore the diverse synthetic tools available for accessing complex indole derivatives. While direct applications to the title compound may require further research and development, they form the foundation for rational synthetic design.
Chemical Transformations and Derivatization Strategies of 2 5 Bromo 1h Indol 1 Yl Propanoic Acid
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in drug discovery for modulating a compound's physicochemical properties. researchgate.net
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. researchgate.netnih.gov This transformation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine. Common coupling reagents facilitate this process by converting the hydroxyl group of the acid into a better leaving group. fishersci.co.uklibretexts.org
A variety of reagents and protocols have been developed for this purpose. For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), are effective for coupling with a broad range of amines. nih.govpeptide.comnih.gov Other highly efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). fishersci.co.ukpeptide.com The choice of reagent and reaction conditions, including the solvent and base, is critical for achieving high yields, especially with electronically deficient or sterically hindered amines. nih.gov
Esterification: Esterification is another key modification, often accomplished through methods like the Fischer esterification. This acid-catalyzed reaction involves the direct reaction of the carboxylic acid with an alcohol. libretexts.org The process is reversible, and its efficiency can be influenced by reaction conditions. libretexts.orgpearson.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an alcohol to form the corresponding ester. libretexts.org
Interactive Data Table: Common Carboxylic Acid Modifications
| Transformation | Reagent(s) | Product Type |
| Amide Formation | EDC, HOBt, Amine | Amide |
| Amide Formation | HATU, DIPEA, Amine | Amide |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Acid Chloride Formation | SOCl₂ | Acid Chloride |
Substitutions and Transformations on the Indole (B1671886) Ring System
The indole ring of 2-(5-Bromo-1H-indol-1-yl)propanoic acid offers multiple positions for further functionalization, enhancing the structural diversity of its derivatives.
Reactions Involving the Bromine Atom at C5
The bromine atom at the C5 position is a key handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These methods are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromoindole with various organoboron compounds, such as aryl or heteroaryl boronic acids. researchgate.netwikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2 or those generated from Pd(OAc)2 with phosphine (B1218219) ligands, in the presence of a base like potassium carbonate. nih.govrsc.org These reactions can often be performed under mild conditions, even in aqueous environments, making them suitable for complex molecules. researchgate.netrsc.org The versatility of the Suzuki reaction allows for the synthesis of a diverse range of 5-aryl and 5-heteroaryl indole derivatives. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the 5-bromoindole (B119039) with a variety of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.orgchemrxiv.org This method provides direct access to 5-aminoindole (B14826) derivatives.
Other Cross-Coupling Reactions: The C5-bromo substituent can also participate in other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes), further broadening the scope of accessible derivatives. researchgate.netchemrxiv.org
Interactive Data Table: C5-Bromo Position Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Aryl-1H-indol-1-yl derivative |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Phosphine Ligand / Base | 5-Amino-1H-indol-1-yl derivative |
| Heck Reaction | Alkene | Pd Catalyst / Base | 5-Alkenyl-1H-indol-1-yl derivative |
| Sonogashira Coupling | Alkyne | Pd/Cu Catalyst / Base | 5-Alkynyl-1H-indol-1-yl derivative |
Electrophilic and Nucleophilic Substitutions on the Indole Nucleus
The indole ring itself is an electron-rich heterocycle, making it susceptible to electrophilic substitution. youtube.com
Electrophilic Aromatic Substitution: The most reactive position for electrophilic attack on the indole ring is C3. youtube.com However, since the C1 nitrogen is substituted in the title compound, and C3 is not available for initial substitution, other positions on the benzene (B151609) portion of the ring become relevant. While the C5 position is already brominated, electrophilic substitution can occur at other positions, such as C4, C6, or C7, depending on the directing effects of the existing substituents and the reaction conditions. researchgate.netrsc.org For instance, direct iodination of indoles at the C5 position has been achieved under specific conditions, and similar strategies could potentially be adapted for other halogenations or electrophilic introductions at available sites. rsc.org In some cases, exhaustive protonation of C3 with a strong acid can direct electrophiles to the C5 position. youtube.com
Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole ring is less common due to its electron-rich nature. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through the formation of intermediate species like indolynes. rsc.org
Stereoselective Synthesis of Enantiopure Derivatives (e.g., (R)- or (S)-2-(5-Bromo-1H-indol-1-yl)propanoic acid)
The propanoic acid side chain contains a chiral center at the alpha-carbon, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of single enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct biological activities. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org
Methods to obtain enantiopure forms include:
Chiral Resolution: This involves separating a racemic mixture of the title compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent (a chiral amine or alcohol). The diastereomers, having different physical properties, can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.
Asymmetric Synthesis: This approach involves creating the chiral center in a controlled manner. One strategy is the N-alkylation of 5-bromoindole with a chiral propanoic acid equivalent. For example, using a chiral leaving group on the propanoic acid derivative can influence the stereochemical outcome of the alkylation reaction.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
While specific literature detailing the stereoselective synthesis of this compound is not abundant in the provided search results, the principles are well-established in organic chemistry. For related structures, such as 3-(piperidin-3-yl)-1H-indole derivatives, enantiomers have been successfully separated by forming and separating diastereomers, followed by hydrogenolysis to release the pure enantiomers. mdpi.com A similar strategy could be envisioned for the title compound.
Structure Activity Relationship Sar Studies of 2 5 Bromo 1h Indol 1 Yl Propanoic Acid Derivatives
Impact of N1-Propanoic Acid Substitution on Biological Activity
The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity. The introduction of a propanoic acid moiety at this position creates a chiral center and provides a carboxylic acid group, which can engage in crucial interactions with biological targets.
Research on related indole derivatives highlights the importance of the N1-substituent. For instance, in a series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives, the presence of the N1-propanoic acid was essential for their antimicrobial activity. researchgate.net The carboxylate group can act as a key pharmacophore, forming ionic bonds or hydrogen bonds with amino acid residues in enzyme active sites or receptors.
In the context of GPR40 agonists, the adoption of bicyclic acid moieties, including 2-(1H-indol-1-yl)acetic acid, at the N1 position has been explored. However, these were found to be less potent than analogs with a phenyl propanoic acid tail, suggesting that the nature and length of the acidic substituent are finely tuned for optimal activity. nih.gov
Role of 5-Bromo Substitution on Indole Ring Activity
The presence of a bromine atom at the C5 position of the indole nucleus is a common strategy to modulate the biological activity of indole derivatives. The electron-withdrawing nature and the lipophilic character of the bromine atom can influence the molecule's electronic distribution, metabolic stability, and binding interactions.
Studies on 5-bromoindole-2-carboxylic acid derivatives have demonstrated their potential as anticancer agents, with some compounds showing potent inhibitory activity against EGFR tyrosine kinase. nih.gov For example, certain novel 5-bromoindole (B119039) derivatives were found to inhibit the growth of various human cancer cell lines, including HepG2, A549, and MCF-7. nih.gov One particular compound from this series demonstrated potent, cancer-specific growth inhibition by inducing cell cycle arrest and apoptosis. nih.gov
Furthermore, the anti-angiogenic and anti-proliferative activities of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide have been reported, with significant inhibition of blood vessel growth and proliferation of endothelial and lung cancer cells. nih.gov
However, it is noteworthy that in some series of indole phytoalexin analogs, 5-bromosubstitution led to lower or similar antiproliferative activities compared to their non-brominated counterparts, indicating that the effect of halogenation is context-dependent.
Influence of Stereochemistry at the Propanoic Acid Chiral Center
The propanoic acid side chain at the N1 position introduces a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this center can have a profound impact on the biological activity, as the enantiomers can exhibit different binding affinities and efficacies towards chiral biological targets like enzymes and receptors.
In a study on 2-(5,6-dichloro-3-indolyl)propionic acid, the racemate was separated into its (S)-(+) and (R)-(-) enantiomers. Interestingly, no significant difference was observed between the two enantiomers in terms of their hypocotyl growth-inhibiting activity in Chinese cabbage. However, their inhibitory activities were stronger than the parent auxin, 5,6-dichloroindole-3-acetic acid. acs.org This suggests that for certain biological activities, the stereochemistry at the α-position of the propanoic acid might not be a critical determinant.
Conversely, for many chiral drugs, individual enantiomers can display vastly different pharmacological and toxicological profiles. mdpi.com Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. mdpi.com Therefore, the evaluation of the individual enantiomers of 2-(5-Bromo-1H-indol-1-yl)propanoic acid is crucial to fully understand its therapeutic potential.
Substituent Effects at Other Indole Ring Positions
While the 5-bromo and N1-propanoic acid substitutions are key features of the parent compound, modifications at other positions of the indole ring can further modulate biological activity.
For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones acting as CB2 cannabinoid receptor ligands, substitutions on the indole ring generally led to a decrease in agonist activity, although in some cases, it improved the selectivity for the CB2 receptor over the CB1 receptor. nih.gov This highlights the sensitive nature of the indole scaffold to substitution.
In the development of GPR17 agonists based on 3-(2-carboxy-indol-3-yl)propionic acid, substitutions at the 4- and 6-positions of the indole ring were explored. The 4,6-dibromo analog showed similar potency to the 4,6-dichloro analog, suggesting that the nature of the halogen at these positions can be varied without significant loss of activity. nih.gov
Comparison with Related Indole Propanoic Acid Isomers and Analogs
The position of the propanoic acid substituent on the indole ring significantly influences the biological activity. The target compound, this compound, is an N-substituted indole, which differs structurally from the more commonly studied C3-substituted indoles like indole-3-propanoic acid (IPA).
IPA, a metabolite produced by gut microbiota, has been shown to possess a range of biological effects, including antioxidant properties and the ability to modulate metabolic and inflammatory pathways.
In the context of GPR40 agonists, indole derivatives with a propanoic acid tail have been investigated. A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were synthesized and identified as potent GPR40 agonists. nih.gov In contrast, 2-(1H-indol-1-yl)acetic acid and 3-(1H-indol-1-yl)acetic acid showed weaker activity in similar assays, emphasizing the importance of both the substitution position and the length of the acid side chain. nih.gov
A study on 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α) revealed that the 5-propanoic acid group was essential for good inhibitory activity.
The following table provides a comparison of the biological activities of different indole propanoic acid isomers and analogs.
| Compound/Analog | Target/Activity | Key Findings | Reference |
| 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives | GPR40 Agonists | Potent agonistic activity, with some compounds showing EC50 values in the nanomolar range. | nih.gov |
| 2-(1H-indol-1-yl)acetic acid | GPR40 Agonists | Weaker activity compared to phenyl propanoic acid tail analogs. | nih.gov |
| 3-(1H-indol-1-yl)acetic acid | GPR40 Agonists | Weaker activity compared to phenyl propanoic acid tail analogs. | nih.gov |
| Indole-3-propanoic acid (IPA) | Antioxidant, Metabolic Regulation | Exhibits protective effects against oxidative stress and modulates metabolic pathways. | |
| 3-(1-aryl-1H-indol-5-yl)propanoic acids | cPLA2α Inhibitors | The 5-propanoic acid group is crucial for inhibitory activity. | |
| 2-(5,6-dichloro-3-indolyl)propionic acid | Auxin Activity | Stronger hypocotyl growth-inhibiting activity than the corresponding acetic acid analog. | acs.org |
Relationship between Lipophilicity and Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets.
The introduction of a bromine atom at the C5 position of the indole ring increases the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions with the target protein, potentially leading to increased biological activity.
However, the relationship between lipophilicity and activity is not always linear. In the development of GPR40 agonists, a key strategy was to design less lipophilic compounds to improve their drug-like properties and potentially reduce hepatotoxicity associated with earlier, more hydrophobic analogs. nih.gov The calculated logP values for a series of active indole propanoic acid derivatives were generally lower than that of a discontinued, more lipophilic GPR40 agonist. nih.gov
In some cases, a lack of correlation between experimental lipophilicity values and anticancer activity has been observed for certain indole derivatives. This suggests that while lipophilicity is an important parameter, other factors such as specific electronic and steric interactions play a more dominant role in determining the biological activity of these compounds.
The following table presents the calculated lipophilicity (as ALogP) for a series of GPR40 agonists with an indole propanoic acid scaffold, illustrating the range of lipophilicity within an active series.
| Compound | EC50 (nM) | ALogP |
| 8h | 58.6 | 4.3 |
| 8i | 37.8 | 4.3 |
| 8o | 9.4 | 4.6 |
| TAK875 (reference) | 14 | 5.06 |
Data sourced from a study on GPR40 agonists. nih.gov
Mechanistic Investigations of 2 5 Bromo 1h Indol 1 Yl Propanoic Acid Biological Activity in Vitro
Pathways of Biochemical Modulation
Specific biochemical pathways modulated by 2-(5-Bromo-1H-indol-1-yl)propanoic acid have not been documented. Investigations into other 5-bromo-indole derivatives have revealed activities such as the inhibition of angiogenesis and cellular proliferation, potentially through influencing pathways related to vascular endothelial growth factor (VEGF). waocp.orgresearchgate.netnih.gov For instance, the related compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. nih.govnih.gov However, it is crucial to note that these findings are not directly applicable to this compound due to structural differences.
Enzymatic Inhibition or Activation Profiles (e.g., Anthranilate Synthase TrpE, COX-1/COX-2)
There is no specific information available regarding the inhibitory or activation profile of this compound against enzymes such as Anthranilate Synthase TrpE or the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While many indole-containing compounds are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, direct testing of this specific compound has not been reported. nih.govnih.govresearchgate.net Similarly, while derivatives like 2-(6-bromo-1H-indol-1-yl)acetic acid have been explored as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), this provides no direct data on this compound. nih.gov
Cellular Uptake and Intracellular Localization Mechanisms (in vitro focus)
Data from in vitro studies on the cellular uptake and subsequent intracellular localization of this compound are absent from the current body of scientific literature. Research on other novel indole (B1671886) compounds has sometimes included preliminary investigations into cellular effects, such as membrane depolarization in bacteria, but no such studies have been published for the compound .
In Vitro Biological Efficacy and Pharmacological Profiles of 2 5 Bromo 1h Indol 1 Yl Propanoic Acid Derivatives
Antimicrobial Activities
Derivatives of 5-bromoindole (B119039) have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Spectrum and Potency (e.g., against P. mirabilis, B. subtilis)
The antibacterial potential of 5-bromo-indole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that halogen substitution on the indole (B1671886) ring can significantly influence antibacterial efficacy. For instance, certain bromo-substituted indole derivatives have displayed potent effects against Bacillus subtilis. mdpi.com In one study, 5-chlorinated bis-indole derivatives showed strong activity against methicillin-resistant Staphylococcus aureus (MRSA), and other halogenated (F, Cl, Br) compounds were effective against B. subtilis. mdpi.com
While specific data against Proteus mirabilis for 2-(5-bromo-1H-indol-1-yl)propanoic acid derivatives is limited, P. mirabilis is a known opportunistic pathogen frequently associated with complicated urinary tract infections and biofilm formation, making it a relevant target for novel antimicrobial agents. researchgate.net The antimicrobial activity of various Bacillus subtilis strains is well-documented, with some producing compounds like subtilin and subtilosin that can inhibit pathogens like P. mirabilis. researchgate.netnih.govfrontiersin.org
Other related structures, such as 6-bromoindolglyoxylamide polyamine derivatives, have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and have demonstrated antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Additionally, new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have been synthesized and screened, revealing high antibacterial activity. zenodo.orgconsensus.appresearchgate.net
Antibacterial Activity of Bromo-Indole and Related Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| Bromo-substituted Indoles | Bacillus subtilis | Strong antibacterial effect | mdpi.com |
| 6-Bromoindolglyoxylamide polyamines | Staphylococcus aureus | Intrinsic antimicrobial activity | nih.gov |
| 6-Bromoindolglyoxylamide polyamines | Pseudomonas aeruginosa (resistant) | Antibiotic enhancing properties | nih.gov |
| Derivatives of 5-bromo-2,3-di(furan-2-yl)-1H-indole | Various bacteria | High antibacterial activity | zenodo.orgconsensus.app |
Antifungal Spectrum and Potency
The antifungal properties of 5-bromo-indole derivatives have also been a subject of investigation. Research into halo-substituted indole dihydropyrimidines showed that these compounds possess antifungal activity, with Minimum Inhibitory Concentrations (MIC) against tested fungi recorded at 50-100 µg/mL. researchgate.net Similarly, a series of 6-bromoindolglyoxylamide derivatives were found to have moderate to excellent antifungal properties. nih.gov
More specifically, studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, including compounds like 3-(5-bromo-1H-indol-3-yl)-5-chloro-3-hydroxyindolin-2-one and 3-(5-bromo-1H-indol-3-yl)-5-bromo-3-hydroxyindolin-2-one, were evaluated for their efficacy against various plant pathogenic fungi. mdpi.com Another study synthesized novel dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate analogues and tested them against Candida albicans, a common human fungal pathogen. nih.govresearchgate.net Several of these derivatives showed potent inhibition at very low concentrations compared to the standard drug, fluconazole. nih.govresearchgate.net
Antifungal Activity of Bromo-Indole and Related Derivatives
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Halo-substituted indole dihydropyrimidines | Not specified | 50 - 100 | researchgate.net |
| Dimethyl-4-bromo-1-(p-nitro benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-06) | Candida albicans | 0.4 | nih.gov |
| Dimethyl-4-bromo-1-(p-chloro benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-07) | Candida albicans | 0.4 | nih.gov |
| Dimethyl-4-bromo-1-(p-methyl benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-08) | Candida albicans | 0.4 | nih.gov |
| Fluconazole (Standard) | Candida albicans | 30 | nih.gov |
Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)
The indole nucleus is a recognized scaffold for the development of antitubercular agents. nih.gov The gut microbiota metabolite indolepropionic acid (IPA), for example, has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb). nih.gov The search for novel drugs is critical due to the rise of drug-resistant Mtb strains. nih.gov
Studies evaluating the effect of halogen substitution on the indole ring have yielded specific insights. An investigation into the antimycobacterial activity of various substituted indoles against the Mtb H37Rv strain found that while 5-fluoroindole (B109304) was active, the corresponding 5-bromoindole derivative was inactive at the highest concentrations tested. acs.org This highlights the critical role that the specific halogen substituent plays in conferring antimycobacterial activity. The activity of 5-fluoroindole is thought to stem from its metabolic conversion to 4-aminotryptophan, which inhibits Mtb growth by interfering with the tryptophan biosynthesis pathway. acs.org
Other related bromo-heterocyclic structures have shown promise. For instance, (±)-4-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]butan-2-ol displayed high activity against M. avium and M. kansasii. researchgate.net Furthermore, a class of compounds known as indoleamides has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb by targeting the mycolic acid transporter MmpL3. nih.gov
Antimycobacterial Activity of Indole Derivatives
| Compound | Mycobacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 5-Fluoroindole (5-FI) | M. tuberculosis H37Rv | 4.6 | acs.org |
| 5-Bromoindole | M. tuberculosis H37Rv | >148.0 | acs.org |
| 5-Chloroindole | M. tuberculosis H37Rv | >148.0 | acs.org |
Anti-inflammatory Properties
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. nih.govnih.gov Derivatives of 5-bromo-isatin, a related indole structure, have been evaluated for their anti-inflammatory potential. In a carrageenan-induced paw edema model in rats, a 5-bromo isatin (B1672199) derivative (VIId) exhibited potent in vivo anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov Molecular docking studies suggested that this activity could be linked to the selective inhibition of the COX-2 enzyme over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.gov
The anti-inflammatory mechanisms of indole compounds are multifaceted. Indole-3-carbinol, for instance, has been shown to mitigate inflammatory responses by reducing levels of pro-inflammatory cytokines such as NF-kB, TNF-α, and IL-6. springermedicine.com Studies on other bromo-substituted compounds, such as 5-bromo-chalcones, also indicate potential anti-inflammatory effects, with evaluations often performed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. researchgate.net
In Vivo Anti-inflammatory Activity of a 5-Bromo-Isatin Derivative
| Compound | % Inhibition of Paw Edema (after 3h) | Reference |
|---|---|---|
| 5-Bromo-isatin derivative (VIId) | 60.65 | nih.gov |
| Indomethacin (Standard) | 65.57 | nih.gov |
Antioxidant Capacities
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to numerous disease states. Indole derivatives are known for their antioxidant potential. ijpbs.commdpi.com The antioxidant capacity of 5-bromoindole derivatives has been explored through various in vitro assays. A study on a 5-bromoindole carbothioamide derivative confirmed its ability to scavenge free radicals in a dose-dependent manner, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. pensoft.net The antioxidant properties of C-3 substituted indoles are often attributed to the hydrogen-donating ability of the indolic NH group. pensoft.net
Research on other 5-substituted indole derivatives, such as 5-[dialkylamino alkoxy] indole 2,3-diones, has also demonstrated significant antioxidant activity. ijpbs.com These compounds were evaluated using hydrogen peroxide scavenging assays and the phosphomolybdenum method to determine total antioxidant capacity (TAC). Compounds with specific side chains, such as diisopropyl and diethyl amino groups, were found to be particularly potent. ijpbs.com
In Vitro Antioxidant Activity of 5-Substituted Indole Derivatives (H₂O₂ Scavenging)
| Compound/Derivative | IC₅₀ (mg/mL) | Reference |
|---|---|---|
| 5-[3-(Diisopropylamino)-2-hydroxypropoxy] Indole 2,3-dione (IIIi) | 25.3 | ijpbs.com |
| 5-[2-(Diethylamino)ethoxy] Indole 2,3-dione (IIIe) | 25.8 | ijpbs.com |
| 5-[3-(Diethylamino)-2-hydroxypropoxy] Indole 2,3-dione (IIId) | 28.8 | ijpbs.com |
| 5-[2-(Diisopropylamino)ethoxy] Indole 2,3-dione (IIIj) | 29.3 | ijpbs.com |
Neuroprotective Effects
The indole scaffold is a cornerstone in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These diseases often involve complex pathologies including oxidative stress, protein aggregation, and neuroinflammation. mdpi.comnih.gov Indole derivatives offer the potential for multi-target therapeutic action. nih.gov
Indole-3-carbinol (I3C) and its derivatives have shown neuroprotective effects by modulating oxidative stress, inflammation, and cholinergic pathways. springermedicine.com They can protect neuronal cells from oxidative stress-induced apoptosis by activating antioxidant defense mechanisms and promoting the production of neurotrophic factors like BDNF. mdpi.com
While specific studies on the neuroprotective effects of this compound are not prominent, the 5-bromoindole core is recognized as a crucial intermediate in the synthesis of compounds aimed at treating neurological disorders. chemicalbook.com Synthetic indole-phenolic hybrid compounds have been evaluated as multifunctional neuroprotectors, demonstrating metal-chelating properties and the ability to inhibit the aggregation of amyloid-beta peptides, a key event in Alzheimer's disease. nih.gov Other indole derivatives, such as indole-2-N-methylpropargylamine, have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in Parkinson's disease therapy. mdpi.com
Potential in Central Nervous System Disorders (in vitro models)
Derivatives containing the indole nucleus, structurally related to this compound, have been investigated for their potential in treating central nervous system disorders, particularly epilepsy. A series of hybrid pyrrolidine-2,5-dione derivatives were designed and evaluated for anticonvulsant properties. mdpi.com These compounds were tested in established in vitro and in vivo models, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model, to determine their efficacy and neurotoxicity. mdpi.com
One compound, identified as compound 30 , demonstrated a particularly potent and broad-spectrum anticonvulsant activity with a favorable safety profile. mdpi.com Further investigation into its mechanism of action suggested that its anticonvulsant effects are likely mediated through the inhibition of calcium currents via Cav1.2 (L-type) channels. mdpi.com The promising in vivo activity and drug-like properties of compound 30 mark it as a significant candidate for further preclinical development in the search for new epilepsy therapeutics. mdpi.com
Table 1: Anticonvulsant Activity of Compound 30 in Mice Models
Test Model Parameter Value Source Maximal Electroshock (MES) Median Effective Dose (ED50) 45.6 mg/kg Psychomotor Seizure (6 Hz, 32 mA) Median Effective Dose (ED50) 39.5 mg/kg Rotarod Test (Neurotoxicity) Median Toxic Dose (TD50) 162.4 mg/kg
Modulatory Effects on Specific Receptors (e.g., GPR40 agonism)
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a significant drug target for the treatment of type 2 diabetes due to its role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.govmdpi.com A series of indole-5-propanoic acid derivatives, which are structural analogs of the core compound, have been synthesized and evaluated for their GPR40 agonistic activities. nih.gov
In these studies, researchers identified several potent GPR40 agonists through a nuclear factor of activated T-cells reporter assay and a GSIS assay in MIN-6 insulinoma cells. nih.gov Notably, compounds 8h , 8i , and 8o emerged as powerful agonists. nih.gov Further structure-activity relationship studies on 2-aryl-substituted indole-5-propanoic acid derivatives led to the identification of compounds 4k and 4o as GPR40 full agonists. nih.gov Unlike partial agonists that only activate the Gq signaling pathway, these full agonists were found to activate both Gq and Gs signaling pathways. nih.gov While various bicyclic acid moieties, including 2-(1H-indol-1-yl)acetic acid, have been explored as part of GPR40 agonists, their activity has generally been weaker than those with a phenyl propanoic acid tail, which typically show EC50 values between 1 and 10 μM. nih.gov
Table 2: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives
Compound Structure EC50 (nM) Source Compound 8o 3-(2-(2,4-Difluorophenyl)-1H-indol-5-yl)propanoic acid 9.4 mdpi.com Compound 8i 3-(2-(4-Chlorophenyl)-1H-indol-5-yl)propanoic acid 37.8 mdpi.com Compound 8h 3-(2-(4-Fluorophenyl)-1H-indol-5-yl)propanoic acid 58.6 mdpi.com Compound 4k 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid Not specified, but identified as a lead compound nih.gov Compound 4o 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid Not specified, but identified as a lead compound nih.gov
Cytotoxic Activities against Specific Cell Lines (in vitro models)
Derivatives of 5-bromoindole have been synthesized and assessed for their antiproliferative activities against various human cancer cell lines. nih.govnih.gov A study focusing on new 5-bromoindole-2-carboxylic acid derivatives evaluated their effects on HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. nih.gov Molecular docking studies suggested that compounds 3a , 3b , 3f , and 7 from this series exhibited strong binding energies to the EGFR tyrosine kinase domain. nih.gov The in vitro assays confirmed that these new indole derivatives decreased cell growth, with compound 3a being the most potent and cancer-specific. nih.gov
In a separate investigation, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was evaluated for its anti-angiogenic and anti-proliferative effects. nih.gov This compound showed significant inhibitory activity on blood vessel growth in an ex vivo rat aorta model and demonstrated potent anti-proliferative effects against the human umbilical vein endothelial cell (HUVEC) line and the A549 lung cancer cell line. nih.gov
Table 3: Cytotoxic and Anti-proliferative Activity of 5-Bromoindole Derivatives
Compound Cell Line Activity Type IC50 Source 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide A549 (Lung Cancer) Anti-proliferative 14.4 µg/mL HUVEC (Endothelial) Anti-proliferative 5.6 µg/mL Compound 3a HepG2, A549, MCF-7 Antiproliferative Identified as most powerful; specific IC50 not provided. nih.gov
Interactions with Key Biological Pathways (e.g., Tryptophan Biosynthesis Inhibition)
The indole structure is central to the amino acid tryptophan, making its derivatives relevant for studying pathways involving tryptophan metabolism. One such pathway involves the enzyme tryptophanase (Tnase), a bacterial enzyme that converts L-tryptophan into indole, pyruvate, and ammonia (B1221849). nih.gov This enzyme has no equivalent in eukaryotic cells and is implicated in bacterial processes like biofilm formation, making it an attractive target for novel antibacterial agents. nih.gov
Research into Tnase inhibitors has identified several compounds that interact with this enzyme. nih.gov Most known inhibitors function in the millimolar (mM) range. However, newly synthesized compounds have shown inhibition at micromolar (µM) concentrations. nih.gov These studies provide insight into how indole-related structures can interfere with key bacterial metabolic pathways. nih.gov
Table 4: Inhibition of Tryptophanase by Tryptophan-Related Compounds
Inhibitor Compound Inhibition Constant (Ki) Mode of Inhibition Source N-acetyl-L-tryptophan 48 µM Noncompetitive mdpi.com L-tryptophan-ethylester 52 µM Competitive mdpi.com S-phenylbenzoquinone-L-tryptophan 101 µM Uncompetitive mdpi.com alpha-amino-2-(9,10-anthraquinone)-propanoic acid 174 µM Noncompetitive mdpi.com
Computational Chemistry and in Silico Approaches for 2 5 Bromo 1h Indol 1 Yl Propanoic Acid Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for activity. jocpr.com
Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are calculated from the 2D representation of a molecule, such as topological, constitutional, and electronic properties. nih.gov For a series of indole (B1671886) derivatives, a 2D-QSAR model can be developed to correlate these descriptors with their biological activity, for instance, as enzyme inhibitors or receptor agonists. eurjchem.com
In a hypothetical 2D-QSAR study on a series of indolepropanoic acid analogs, including 2-(5-Bromo-1H-indol-1-yl)propanoic acid, various molecular descriptors would be calculated. These can include topological indices, molecular weight, and counts of specific atom types or functional groups. A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a model. acs.org For example, a study on indole derivatives as antifungal agents used MLR to establish a correlation between descriptors and antifungal activity, resulting in a model with good predictive power. nih.gov
The resulting QSAR equation might look something like this: pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validated coefficient (Q²), and the external validation coefficient (R²ext). eurjchem.com A robust model would typically have an R² > 0.6, Q² > 0.5, and R²ext > 0.5.
Table 1: Hypothetical 2D-QSAR Model Statistics for a Series of Indolepropanoic Acid Analogs
| Parameter | Value | Description |
| N (Training Set) | 30 | Number of compounds in the training set |
| N (Test Set) | 10 | Number of compounds in the test set |
| R² | 0.85 | Coefficient of determination |
| Q² (LOO) | 0.78 | Leave-one-out cross-validation coefficient |
| R²ext | 0.82 | External validation coefficient |
| F-statistic | 45.6 | Statistical measure of the model's significance |
| p-value | < 0.001 | Probability of observing the results by chance |
This table illustrates the kind of validation metrics that would be reported to demonstrate the robustness and predictive ability of a 2D-QSAR model.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of molecules. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com
For this compound and its analogs, a 3D-QSAR study would involve aligning the compounds based on a common substructure. The results are often visualized as contour maps, which highlight regions in 3D space where modifications to the structure would likely increase or decrease activity. For instance, a study on indole and isatin (B1672199) derivatives generated a 3D-QSAR model that identified the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com
Table 2: Hypothetical Field Contributions from a CoMSIA Study on Indolepropanoic Acid Analogs
| Field Type | Contribution (%) | Favorable Regions | Unfavorable Regions |
| Steric | 35% | Bulky groups at C5-position | Bulky groups near the carboxylic acid |
| Electrostatic | 25% | Negative potential near propanoic acid | Positive potential near indole N |
| Hydrophobic | 20% | Hydrophobic groups on the benzene (B151609) ring | Polar groups on the benzene ring |
| H-bond Donor | 10% | Donor group on the indole NH | Donor groups near the bromo-substituent |
| H-bond Acceptor | 10% | Acceptor group in the carboxylic acid | Acceptor groups at the C2-position |
These contour maps would guide the rational design of new, more potent analogs by suggesting specific structural modifications.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for identifying potential biological targets for a compound like this compound and for understanding the specific interactions that stabilize the ligand-protein complex. nih.gov
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled to find the most stable binding pose, which is usually the one with the lowest energy score. Studies on various indole derivatives have successfully used molecular docking to predict their binding modes with targets like HIV-1 integrase and COX-2. nih.govmdpi.com For instance, docking of indole-2-carboxylic acid derivatives into the active site of HIV-1 integrase revealed that the indole core and the carboxyl group chelated the two Mg²⁺ ions, a critical interaction for inhibition. mdpi.com
For this compound, a docking study could reveal key interactions such as:
Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues (e.g., Arginine, Lysine, Serine) in the active site.
Halogen bonding: The bromine atom at the C5-position could form a halogen bond with a Lewis basic atom (like an oxygen or nitrogen) in the protein backbone or side chain.
Hydrophobic interactions: The indole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. rsc.org
Table 3: Hypothetical Key Interactions for this compound in a Target's Active Site
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxylic acid -OH | Arg120 (NH2) | 1.8 |
| Hydrogen Bond | Carboxylic acid C=O | Tyr22 (OH) | 2.1 |
| Halogen Bond | 5-Bromo | Gly85 (Backbone C=O) | 3.1 |
| π-π Stacking | Indole Ring | Phe210 | 3.5 |
These predicted interactions provide a structural basis for the compound's activity and can guide lead optimization efforts.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the ligand-target complex over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key interactions. youtube.com
An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation trajectory would be analyzed to assess:
Root Mean Square Deviation (RMSD): To check the stability of the protein and the ligand's position. A stable complex will show low RMSD fluctuations.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Interaction Stability: To monitor the persistence of hydrogen bonds and other key interactions throughout the simulation. nih.gov
A study on an indole triazole conjugate used MD simulations to analyze the dynamics and stability of its complex with penicillin-binding protein 2a, providing deeper insight into its molecular interactions. mdpi.com
Table 4: Hypothetical MD Simulation Analysis of the Ligand-Protein Complex
| Analysis Metric | Result | Interpretation |
| Average Protein RMSD | 1.5 Å | The protein's overall structure remains stable. |
| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |
| Key H-Bond Occupancy (Arg120) | 95% | The hydrogen bond is highly stable and crucial for binding. |
| Key Halogen Bond Occupancy (Gly85) | 70% | The halogen bond contributes significantly to binding stability. |
Such results would confirm the stability of the predicted binding mode and the importance of the identified interactions.
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov It can be either ligand-based or structure-based.
Ligand-based virtual screening uses a known active compound, like a potent indole derivative, as a template to find other molecules in a database with similar properties (e.g., shape, pharmacophore). acs.org
Structure-based virtual screening involves docking a large number of compounds into the target's binding site and ranking them based on their predicted binding affinity. mdpi.com
For this compound, if it were found to be a potent hit, it could be used as a query in a ligand-based screen to find structurally similar commercially available or virtual compounds. Alternatively, if a specific target has been identified, structure-based virtual screening could be employed to discover novel scaffolds that fit into the same binding pocket. This approach has been successfully used to identify novel indole derivatives as inhibitors of various enzymes. mdpi.comnih.gov
Table 5: Hypothetical Virtual Screening Campaign Results
| Database Screened | Number of Compounds | Screening Method | Number of Hits | Hit Rate (%) |
| ZINC Drug-Like | ~10 million | Structure-Based (Docking) | 5,000 | 0.05 |
| Specs | ~500,000 | Ligand-Based (Similarity) | 1,200 | 0.24 |
| In-house Library | 10,000 | Pharmacophore-Based | 250 | 2.5 |
The identified hits would then be subjected to further experimental testing to validate their activity.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. frontiersin.org Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). proceedings.sciencenih.gov
A pharmacophore model for a series of active indolepropanoic acid analogs would typically include features like:
A hydrogen bond acceptor (from the carboxylic acid).
A hydrogen bond donor (from the indole NH).
A hydrophobic/aromatic feature (the indole ring).
A halogen bond donor feature (the bromine atom).
This model serves as a 3D query to screen compound libraries for molecules that match these features, potentially leading to the discovery of new and diverse chemical scaffolds with the same biological activity. proceedings.science A study on indole and isatin derivatives generated a pharmacophore hypothesis that successfully discriminated between active and inactive compounds in their ability to inhibit beta-amyloid aggregation. mdpi.com
Table 6: Hypothetical Pharmacophore Features for Indolepropanoic Acid Analogs
| Feature | Type | Location |
| HBA | Hydrogen Bond Acceptor | Carboxylic acid oxygen |
| HBD | Hydrogen Bond Donor | Indole nitrogen |
| ARO | Aromatic Ring | Center of the indole ring system |
| HY | Hydrophobic | Centered on the benzene portion of the indole |
| X | Halogen Bond Donor | Bromine atom at C5 |
This pharmacophore model provides a simplified yet powerful representation of the key molecular interactions required for biological activity.
Analytical Methodologies for Characterization and Purity Assessment of 2 5 Bromo 1h Indol 1 Yl Propanoic Acid
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the chemical structure of 2-(5-Bromo-1H-indol-1-yl)propanoic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring, the methine proton, and the methyl protons of the propanoic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the benzene (B151609) ring portion of the indole are typically found in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom at the C5 position would further influence the chemical shifts of the adjacent aromatic protons.
Interactive Table: Representative ¹H-NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole H-2 | 7.6 - 7.8 | d | ~3.0 |
| Indole H-4 | 7.7 - 7.9 | d | ~1.8 |
| Indole H-6 | 7.2 - 7.4 | dd | ~8.7, ~1.8 |
| Indole H-7 | 7.4 - 7.6 | d | ~8.7 |
| Indole H-3 | 6.4 - 6.6 | d | ~3.0 |
| CH (propanoic acid) | 4.8 - 5.2 | q | ~7.2 |
| CH₃ (propanoic acid) | 1.6 - 1.9 | d | ~7.2 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 170-185 ppm). The carbon atom bearing the bromine (C5) would show a chemical shift in the range of δ 110-120 ppm.
Interactive Table: Representative ¹³C-NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| COOH | 170 - 185 |
| C-7a | 135 - 140 |
| C-3a | 128 - 132 |
| C-2 | 125 - 128 |
| C-6 | 123 - 126 |
| C-4 | 120 - 123 |
| C-7 | 111 - 114 |
| C-5 | 110 - 120 |
| C-3 | 101 - 104 |
| CH (propanoic acid) | 50 - 60 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N stretching and aromatic C=C stretching vibrations appear in the 1000-1600 cm⁻¹ region.
Interactive Table: Representative IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be seen, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule.
Common fragmentation patterns for this compound would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain. libretexts.org
Interactive Table: Representative Mass Spectrometry Data
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 283.0 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 285.0 |
| [M-COOH]⁺ | Loss of carboxylic acid group | 238.0 / 240.0 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. Detection is commonly performed using a UV detector, as the indole ring is a strong chromophore.
Since this compound is a chiral molecule, enantiomeric separation can be achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are often effective for the separation of enantiomers of chiral acids.
Interactive Table: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (for purity) or Chiral Stationary Phase (for isomer separation) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Column Temperature | 25 - 40 °C |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. The principles of separation are the same as in HPLC, but the operational pressures are much higher. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for both purity assessment and chiral separations. The shorter analysis times make UPLC particularly suitable for high-throughput screening applications.
Interactive Table: Typical UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 or Chiral Stationary Phase (sub-2 µm particles) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 0.4 - 0.8 mL/min |
| Detection | UV or Mass Spectrometry (MS) |
| Column Temperature | 30 - 50 °C |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₀BrNO₂.
The molecular weight of this compound is calculated as follows:
(11 x Atomic Mass of Carbon) + (10 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of Bromine) + (1 x Atomic Mass of Nitrogen) + (2 x Atomic Mass of Oxygen)
(11 x 12.011) + (10 x 1.008) + (1 x 79.904) + (1 x 14.007) + (2 x 15.999) = 284.12 g/mol
Based on this molecular weight, the theoretical elemental percentages are determined. While specific experimental findings for the elemental analysis of this compound were not available in the searched literature, the theoretical values provide a critical benchmark for the verification of the compound's purity and identity.
Below is a table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 46.51 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.55 |
| Bromine | Br | 79.904 | 1 | 79.904 | 28.12 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.93 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.26 |
| Total | 284.12 | 100.00 |
Q & A
Q. What are the established synthetic routes for 2-(5-Bromo-1H-indol-1-yl)propanoic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves bromination of indole derivatives followed by alkylation with propanoic acid precursors. Key steps include:
- Bromination : Electrophilic substitution at the indole's 5-position using brominating agents like (N-bromosuccinimide) under controlled pH and temperature .
- Alkylation : Coupling the brominated indole with a propanoic acid derivative (e.g., α-halopropanoic acid) via nucleophilic substitution. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
- Optimization : Use design-of-experiments (DoE) to screen parameters (e.g., molar ratios, catalysts like ) and monitor purity via HPLC. Evidence from similar indole-propanoic acid syntheses suggests yields improve with inert atmospheres and slow reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns. For example, the indole N–H proton (δ 10–12 ppm) disappears upon alkylation, while the propanoic acid’s carbonyl (δ ~170 ppm) appears in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (, expected ) and detects halogen isotopic patterns .
- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry). SHELX software is recommended for refining crystal structures, particularly for assessing bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data, focusing on deviations >0.5 ppm.
- Step 2 : Use X-ray crystallography (via SHELX refinement) to validate the 3D structure and identify conformational effects influencing shifts .
- Step 3 : If discrepancies persist, assess solvent effects (e.g., using PCM models) or tautomeric equilibria. For example, indole N–H tautomerization may alter predicted shifts .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify the indole’s bromine position or propanoic acid chain length. For example, 6-bromo analogs (see ) may exhibit altered bioactivity due to steric effects .
- Bioassays : Test inhibition of tryptophan-dependent enzymes (e.g., tryptophan hydroxylase) using competitive binding assays. Include positive controls (e.g., 5-bromo-DL-tryptophan) and assess IC values .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins. Prioritize residues near the bromine or carboxylate groups for mutagenesis studies .
Q. How can byproduct formation during synthesis be minimized, and how should unexpected intermediates be characterized?
- Methodological Answer :
- Byproduct Analysis : Monitor reactions via TLC or LC-MS. Common byproducts include di-brominated indoles (from excess ) or esterified propanoic acids (from incomplete hydrolysis). Adjust stoichiometry and reaction time to suppress these .
- Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., using flash chromatography). Characterize via -NMR and IR (e.g., ester carbonyl at ~1740 cm) .
- Mechanistic Probes : Use isotopic labeling (e.g., ) to trace hydrolysis steps. For example, -labeled water can confirm ester-to-acid conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
